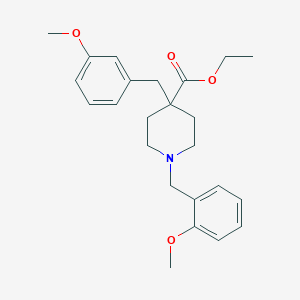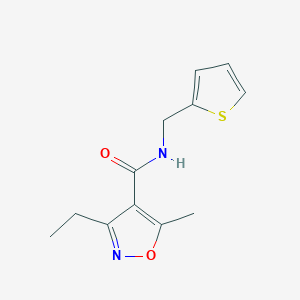
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide, also known as DPP-3 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides containing N,N′-Di(4-n-alkylphenyl)benzodiimide units were synthesized, displaying enhanced thermal stability and excellent solubility due to the presence of pendent imido groups and internally plasticizing n-alkyl chains. These polymers are amorphous with glass transition temperatures between 225 and 285°C and exhibit typical layered structures formed by n-alkyl side chains (Choi & Jung, 2004).
New Polyamides Based on Pyridine Derivatives
New polyamides synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were characterized by FTIR spectroscopy, elemental analyses, and thermal properties investigations. These polymers showed high solubility in polar solvents and were synthesized in high yield, suggesting their utility in diverse applications (Faghihi & Mozaffari, 2008).
Modulation of Metal-Bound Water
Research into Co(III) complexes of N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide provided insights into the role of Cys-S oxidation in Co-containing nitrile hydratase, highlighting the modulation of the pK(a) of metal-bound water. This study suggests that oxidation increases the acidity of bound water, offering a potential mechanism for the enzyme's activity (Tyler et al., 2003).
Anti-Inflammatory Pyrimidine Nucleoside
The structure and conformation of 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, an anti-inflammatory agent, were analyzed, revealing an anti conformation across the glycosidic bond and a specific ribose pucker. This compound's unique nucleoside structure could inform the development of new therapeutic agents (Rajeswaran & Srikrishnan, 2008).
Novel Electrochromic Aromatic Polyamides
A series of novel aromatic polyamides with electrochromic properties were synthesized, showcasing good solubility, thermal stability, and multi-stage oxidative coloring. These materials offer potential applications in electronic devices due to their unique electrochromic and hole-transporting properties (Chang & Liou, 2008).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-13-6-7-14(15(10-13)25-2)21-11-12(9-17(21)22)18(23)20-16-5-3-4-8-19-16/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQOIWMDZCVAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)



![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)
![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)